molecular formula C15H18N2O4S2 B4394135 N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide

N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B4394135
M. Wt: 354.4 g/mol
InChI Key: FFRHEHHFUFWEIS-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl ethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used. The reactions are typically carried out at elevated temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, which can have different functional groups attached to the aromatic ring or the sulfonamide group.

Scientific Research Applications

N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(aminosulfonyl)phenyl]amino}carbonyl-4-methylbenzenesulfonamide
  • N-{4-[(methylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide
  • N-{4-[(propylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide

Uniqueness

N-ethyl-4-(4-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-3-16-22(18,19)14-10-6-13(7-11-14)17-23(20,21)15-8-4-12(2)5-9-15/h4-11,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRHEHHFUFWEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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